(R)-PIPERAZINE-1,3-DICARBOXYLIC ACID 1-BENZYL ESTER (R)-PIPERAZINE-1,3-DICARBOXYLIC ACID 1-BENZYL ESTER
Brand Name: Vulcanchem
CAS No.: 138812-69-8
VCID: VC0165779
InChI: InChI=1S/C13H16N2O4/c16-12(17)11-8-15(7-6-14-11)13(18)19-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,16,17)/t11-/m0/s1
SMILES: C1CN(CC(N1)C(=O)O)C(=O)OCC2=CC=CC=C2
Molecular Formula: C13H16N2O4
Molecular Weight: 264.28 g/mol

(R)-PIPERAZINE-1,3-DICARBOXYLIC ACID 1-BENZYL ESTER

CAS No.: 138812-69-8

Main Products

VCID: VC0165779

Molecular Formula: C13H16N2O4

Molecular Weight: 264.28 g/mol

(R)-PIPERAZINE-1,3-DICARBOXYLIC ACID 1-BENZYL ESTER - 138812-69-8

CAS No. 138812-69-8
Product Name (R)-PIPERAZINE-1,3-DICARBOXYLIC ACID 1-BENZYL ESTER
Molecular Formula C13H16N2O4
Molecular Weight 264.28 g/mol
IUPAC Name (2S)-4-phenylmethoxycarbonylpiperazine-2-carboxylic acid
Standard InChI InChI=1S/C13H16N2O4/c16-12(17)11-8-15(7-6-14-11)13(18)19-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,16,17)/t11-/m0/s1
Standard InChIKey ARLOIFJEXPDJGV-NSHDSACASA-N
Isomeric SMILES C1CN(C[C@H](N1)C(=O)O)C(=O)OCC2=CC=CC=C2
SMILES C1CN(CC(N1)C(=O)O)C(=O)OCC2=CC=CC=C2
Canonical SMILES C1CN(CC(N1)C(=O)O)C(=O)OCC2=CC=CC=C2
PubChem Compound 1514273
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator